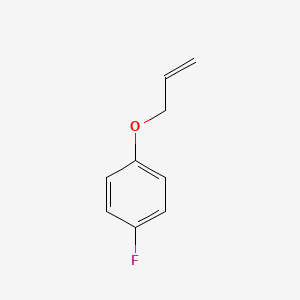

1-fluoro-4-(prop-2-en-1-yloxy)benzene

Description

Significance of Aryl Allyl Ethers in Organic Synthesis and Advanced Materials Science

Aryl allyl ethers are a well-established class of compounds that serve as versatile precursors in organic synthesis. Their most notable reaction is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that occurs upon heating. wikipedia.orglibretexts.org This researchgate.netresearchgate.net-sigmatropic rearrangement transforms an allyl aryl ether into an ortho-allylphenol, providing a reliable method for the ortho-alkylation of phenols. wikipedia.orgorganic-chemistry.org This transformation is fundamental in the synthesis of complex natural products and other biologically active molecules. libretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org

In the realm of materials science, the allyl functionality of these ethers is of particular importance. The double bond can participate in polymerization reactions, making aryl allyl ethers valuable monomers for the creation of advanced polymers and materials. researchgate.netnih.gov These polymers can exhibit desirable properties such as high thermal stability and chemical resistance. pudaily.com For instance, allyl ether compounds are used as additives or comonomers in the production of coatings, adhesives, and surfactants. researchgate.netpudaily.com The ability to functionalize polymers through the versatile chemistry of the allyl group further enhances their utility in developing materials with tailored properties. nih.gov

Table 1: Applications of Aryl Allyl Ethers

| Field | Application | Significance |

|---|---|---|

| Organic Synthesis | Claisen Rearrangement | Forms C-C bonds; synthesizes substituted phenols. wikipedia.orglibretexts.org |

| Protecting Group | The allyl group can protect alcohols and phenols. organic-chemistry.org | |

| Materials Science | Polymer Synthesis | Acts as monomers or cross-linking agents. researchgate.net |

| Coatings & Adhesives | Improves adhesion, water resistance, and weather resistance. pudaily.com | |

| Functional Materials | The allyl group allows for post-synthesis modification. nih.gov |

The Influence of Fluorine Substitution on the Electronic and Reactivity Profiles of Aromatic Ethers

The substitution of a hydrogen atom with fluorine on an aromatic ring profoundly impacts the molecule's electronic properties and reactivity. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring. numberanalytics.comtandfonline.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution. numberanalytics.com However, this same effect stabilizes the intermediate Meisenheimer complex in nucleophilic aromatic substitution (SNAr) reactions, making fluorinated aromatics more reactive towards nucleophiles compared to their non-fluorinated analogs. stackexchange.com

The introduction of fluorine can also alter steric and conformational properties. numberanalytics.com Although fluorine is only slightly larger than hydrogen, its presence can influence the preferred conformation of molecules, which can, in turn, affect their interaction with enzymes or receptors in a biological context. tandfonline.com In the context of aromatic ethers, the fluorine atom's inductive effect can lower the energy of the highest occupied molecular orbital (HOMO), increasing the molecule's stability and resistance to oxidation. numberanalytics.com This enhanced stability is a desirable trait in the development of robust materials. researchgate.net

Table 2: Effects of Fluorine Substitution on Aromatic Rings

| Property | Effect of Fluorine | Rationale |

|---|---|---|

| Electronic Nature | Strong electron withdrawal | High electronegativity of fluorine. numberanalytics.comtandfonline.com |

| Reactivity (Electrophilic) | Decreased | Deactivation of the aromatic ring. numberanalytics.com |

| Reactivity (Nucleophilic) | Increased | Stabilization of the Meisenheimer complex. stackexchange.com |

| Stability | Increased resistance to oxidation | Lowering of HOMO energy level. numberanalytics.com |

| Acidity of Phenols | Increased | Stabilization of the corresponding phenoxide ion. |

Research Trajectories and Scholarly Significance of 1-Fluoro-4-(prop-2-en-1-yloxy)benzene

While extensive literature exists on the parent aryl allyl ethers and fluorinated aromatics, specific research focusing solely on 1-fluoro-4-(prop-2-en-1-yloxy)benzene is more specialized. The scholarly significance of this particular compound lies at the intersection of its two key functional moieties. Research trajectories for this molecule are likely to explore the interplay between the fluorine substituent and the allyl ether group.

One major area of investigation is its behavior in the Claisen rearrangement. The electron-withdrawing nature of the fluorine atom is expected to influence the rate and regioselectivity of the rearrangement. Studies on similar systems have shown that substituents on the aromatic ring can direct the migrating allyl group. wikipedia.org For instance, electron-donating groups can affect the rate of rearrangement in acid-catalyzed Claisen rearrangements. rsc.org Investigating how the para-fluoro substituent in 1-fluoro-4-(prop-2-en-1-yloxy)benzene affects the transition state and product distribution of its thermal or acid-catalyzed rearrangement would provide valuable insight into the electronic effects governing this classic reaction.

Another significant research avenue is in polymer chemistry. As a fluorinated monomer, 1-fluoro-4-(prop-2-en-1-yloxy)benzene could be polymerized or copolymerized to create novel fluoropolymers. researchgate.net Fluoropolymers are known for their high thermal stability, chemical inertness, and unique surface properties (e.g., hydrophobicity). The resulting polymers could find applications in high-performance coatings, specialized membranes, or advanced electronic materials. The presence of the ether linkage and the aromatic ring would also influence the final polymer's properties, such as its flexibility and refractive index.

Finally, the compound serves as a valuable intermediate for synthesizing more complex fluorinated molecules. The allyl group can be chemically modified through various reactions (e.g., oxidation, addition reactions), while the fluoro-aromatic ring can undergo nucleophilic substitution, allowing for the introduction of other functional groups. stackexchange.com This versatility makes it a useful building block for creating novel agrochemicals or pharmaceutical candidates, where fluorine incorporation is a common strategy to enhance metabolic stability and bioavailability. tandfonline.com

Structure and Organization of the Academic Research Outline

This article provides a focused examination of the chemical compound 1-fluoro-4-(prop-2-en-1-yloxy)benzene. The content is structured to first introduce the broader class of fluorinated allyl aryl ethers. It then delves into the individual significance of the aryl allyl ether and the fluoro-aromatic systems. The first section highlights the importance of aryl allyl ethers in both traditional organic synthesis, particularly the Claisen rearrangement, and in the development of modern polymers. The subsequent section details how fluorine substitution modifies the electronic character and chemical reactivity of aromatic ethers, influencing their stability and reaction pathways. Following this foundational information, the article discusses the specific research potential and academic interest in 1-fluoro-4-(prop-2-en-1-yloxy)benzene, focusing on its utility in mechanistic studies, polymer science, and as a synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUDNSQUWYPTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 4 Prop 2 En 1 Yloxy Benzene and Analogous Structures

Classical and Contemporary Approaches to Aryl Allyl Ether Synthesis

The formation of the aryl allyl ether bond is the cornerstone of synthesizing 1-fluoro-4-(prop-2-en-1-yloxy)benzene. Several methods, ranging from classical to modern transition-metal-catalyzed reactions, are employed for this purpose.

Williamson Ether Synthesis and its Modern Variants for Aryl Allyl Ethers

The Williamson ether synthesis is a long-established and versatile method for preparing ethers, including aryl allyl ethers. jk-sci.commasterorganicchemistry.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, this would typically involve the reaction of a 4-fluorophenoxide with an allyl halide.

The classical approach requires a base to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide. jk-sci.com For the synthesis of aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. jk-sci.com The reaction is often carried out in a dipolar aprotic solvent to minimize side reactions like dehydrohalogenation. jk-sci.com

Modern variants of the Williamson ether synthesis aim to overcome some of the limitations of the classical method, such as the need for harsh reaction conditions and the generation of salt byproducts. researchgate.netnumberanalytics.com One such advancement is the use of phase-transfer catalysis, which can improve reaction rates and yields. jk-sci.com Another modern approach is the catalytic Williamson ether synthesis (CWES), which utilizes weak alkylating agents like alcohols at high temperatures (around 320 °C). researchgate.netresearchgate.net This method represents a "greener" alternative by avoiding carcinogenic reagents and minimizing salt production. researchgate.net

| Method | Reagents | Key Features |

| Classical Williamson Ether Synthesis | 4-Fluorophenol (B42351), Allyl Halide, Base (e.g., NaOH, K₂CO₃) | Well-established, versatile, requires stoichiometric base. jk-sci.com |

| Phase-Transfer Catalysis | 4-Fluorophenol, Allyl Halide, Base, Phase-Transfer Catalyst | Improved reaction rates and yields. jk-sci.com |

| Catalytic Williamson Ether Synthesis (CWES) | 4-Fluorophenol, Allyl Alcohol, Catalytic Base | "Greener" approach, uses less hazardous reagents, high temperatures required. researchgate.netresearchgate.net |

Transition Metal-Catalyzed Allylation Strategies (e.g., Palladium- and Ruthenium-Catalyzed Reactions)

Transition metal catalysis offers powerful and selective methods for the synthesis of aryl allyl ethers. Palladium and ruthenium complexes are particularly effective in catalyzing the allylation of phenols.

Palladium-catalyzed reactions, such as the Tsuji-Trost allylic substitution, are widely used. nih.gov These reactions typically involve the reaction of a phenol with an allylic substrate, such as an allylic carbonate or acetate, in the presence of a palladium(0) catalyst. nih.govelsevierpure.com The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the phenoxide nucleophile. These reactions are known for their high efficiency and selectivity. nih.gov

Ruthenium-catalyzed allylation of phenols with allyl alcohol has also been developed. acs.org Certain ruthenium(II) complexes with bidentate phosphine (B1218219) ligands have shown high selectivity for O-allylation over the competing C-allylation, which is thermodynamically more favorable. acs.org The presence of specific substituents on the phosphine ligand can effectively block the pathway to C-allylation, leading to the desired aryl allyl ether. acs.org

| Catalyst System | Reactants | Key Features |

| Palladium(0) Complexes | Phenol, Allylic Carbonate/Acetate | High efficiency and selectivity, forms a π-allyl intermediate. nih.govelsevierpure.com |

| Ruthenium(II)-Diphosphine Complexes | Phenol, Allyl Alcohol | High selectivity for O-allylation, avoids C-allylation side products. acs.org |

Organocatalytic Protocols for Aryl Allyl Ether Formation

Organocatalysis provides a metal-free alternative for the synthesis of aryl allyl ethers. Asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with phenols, mediated by nucleophilic amine catalysts, has been successfully developed. nih.govresearchgate.net This method allows for the synthesis of chiral aryl allyl ethers with high yields and excellent enantioselectivities. nih.govresearchgate.net A variety of substituted phenols can be used in this reaction, demonstrating its broad substrate scope. researchgate.net

Dearomatization and Decarboxylative Allylation Approaches

More recent strategies for aryl allyl ether synthesis involve dearomatization and decarboxylative allylation. One such approach starts from benzoic acids, which undergo a dearomatization reaction to form alkylated cyclohexadienyl ketoesters. nih.govacs.orgacs.org These intermediates are then subjected to a palladium-catalyzed decarboxylative allylation (DcA) to yield functionalized aryl allyl ethers. nih.govacs.orgacs.org This method is advantageous as it proceeds under neutral conditions and has a broad substrate scope. acs.orgnih.gov Decarboxylative coupling reactions are generally considered advantageous due to the use of readily available carboxylic acid derivatives and the formation of CO₂ as the only stoichiometric byproduct. nih.gov

Introduction of the Fluorine Moiety into Phenoxy Structures

The synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene requires the presence of a fluorine atom on the phenyl ring. This can be achieved by starting with a pre-fluorinated precursor.

Synthesis via Fluorinated Phenol Precursors (e.g., 4-Fluorophenol)

The most direct route to 1-fluoro-4-(prop-2-en-1-yloxy)benzene involves the use of 4-fluorophenol as the starting material. google.comgoogle.com 4-Fluorophenol can be synthesized through various methods, including the hydrolysis of p-bromofluorobenzene under basic conditions in the presence of a copper catalyst. google.com Once 4-fluorophenol is obtained, it can be subjected to any of the aryl allyl ether synthesis methods described in section 2.1 to introduce the allyl group and form the target compound. For example, reacting 4-fluorophenol with an allyl halide under Williamson ether synthesis conditions would yield 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Nucleophilic Aromatic Substitution Reactions for Fluorinated Aryl Ethers

The synthesis of fluorinated aryl ethers, including 1-fluoro-4-(prop-2-en-1-yloxy)benzene, can be achieved via nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom on an activated aromatic ring is displaced by a nucleophile. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction, and fluorine's high electronegativity makes it an excellent leaving group in this context. lboro.ac.uk

For the synthesis of aryl ethers, the nucleophile is typically an alkoxide or a phenoxide. mdpi.com A general and practical route involves the C–O bond formation between an alcohol and a fluorinated aromatic compound. acs.org For instance, the synthesis of complex carbohydrate-aryl ethers has been successfully demonstrated using a range of fluorinated (hetero)aromatics, which react with carbohydrate alcohols in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) to yield the desired ethers in good to excellent yields. acs.org This methodology is highly atom-economical and regioselective. acs.org The reaction proceeds through a Meisenheimer complex intermediate, and the stability of this intermediate is key to the reaction's success. While SNAr reactions can sometimes require harsh conditions, their application in synthesizing complex molecules highlights their utility. lboro.ac.uk

The general mechanism for the synthesis of a fluorinated aryl ether via SNAr can be summarized as follows:

Deprotonation of the alcohol (e.g., prop-2-en-1-ol) by a strong base to form the corresponding alkoxide.

Nucleophilic attack of the alkoxide on the carbon atom bearing the fluorine atom of the fluorinated benzene (B151609) ring.

Formation of a negatively charged intermediate (Meisenheimer complex).

Elimination of the fluoride (B91410) ion to yield the final aryl ether product.

| Fluorinated Aromatic Substrate | Nucleophile | Typical Base | Key Feature |

|---|---|---|---|

| Pentafluorobenzene | Carbohydrate Alcohol | KHMDS | Highly activated substrate allows for high yields. acs.org |

| 4-Fluorobenzonitrile | Carbohydrate Alcohol | KHMDS | Cyano group activates the ring for substitution. acs.org |

| 2-Fluoroanisole | Isobutyronitrile Anion | KHMDS | Demonstrates C-C bond formation via SNAr on a fluoroarene. orgsyn.org |

Photochemical Fluorodediazoniation in Related Fluorobenzene Synthesis

While not a direct method for synthesizing the ether linkage, photochemical fluorodediazoniation is a crucial technique for preparing the fluorinated aromatic precursors. This method, a variation of the Balz-Schiemann reaction, involves the conversion of an aromatic amine to a diazonium salt, which is then photochemically decomposed in the presence of a fluoride source to install a fluorine atom on the aromatic ring. bohrium.comseqens.com

A proof-of-concept study demonstrated the synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline (B146934) using this approach in a continuous flow mode. magritek.comacs.orgvapourtec.com The key to this method's success was the photochemically induced fluorodediazoniation of the diazonium salt generated in situ. bohrium.com This technique offers a cleaner reaction profile and higher product selectivity compared to traditional thermal methods. seqens.com The use of high-power 365 nm light-emitting diodes (LEDs) has been shown to be more robust and efficient than medium-pressure mercury lamps, allowing for significantly reduced reaction times. bohrium.commagritek.com This process could be adapted to synthesize 4-fluoro-substituted precursors necessary for producing 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

| Parameter | Finding | Reference |

|---|---|---|

| Reaction Method | Photochemically induced fluorodediazoniation in continuous flow. | bohrium.com |

| Starting Material | 2-Fluoroaniline | magritek.com |

| Fluorinating Reagent | HF/Pyridine | acs.org |

| Irradiation Source | High-power 365 nm LED | vapourtec.com |

| Residence Time | 10 minutes | bohrium.com |

| Product Selectivity | ≥95% at full conversion | magritek.com |

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Microwave-Assisted Organic Synthesis for Allyloxyarenes

Microwave-assisted organic synthesis (MAOS) has become an established laboratory technique for accelerating a wide variety of organic reactions. wiley.com This method utilizes microwave irradiation to achieve efficient heat transfer through a process known as dielectric heating, which relies on the ability of polar molecules or ions in the reaction mixture to absorb microwave energy. nih.gov This direct interaction leads to a rapid and uniform rise in temperature, often dramatically reducing reaction times from hours to minutes. nih.gov

For the synthesis of allyloxyarenes, MAOS can be applied to classical methods like the Williamson ether synthesis. The reaction between a phenoxide (e.g., potassium 4-fluorophenoxide) and an allyl halide would be significantly accelerated due to the polar nature of the reactants. The use of dedicated microwave equipment ensures reproducible and safe reaction conditions. at.ua While research has also explored the microwave-assisted Claisen rearrangement of allyloxyarenes, demonstrating the technique's applicability to this class of compounds, its primary advantage in synthesis is the acceleration of the C-O bond formation step. rsc.org The efficiency of MAOS makes it a valuable tool for high-throughput synthesis and the rapid optimization of reaction conditions. nih.gov

Application of Phase Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. phasetransfercatalysis.com It is particularly well-suited for the etherification of phenols, a reaction directly applicable to the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene from 4-fluorophenol and allyl bromide. tandfonline.comtandfonline.com

In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol (PEG), facilitates the transfer of the phenoxide anion from the aqueous phase (where it is generated by a base like sodium hydroxide) to the organic phase, where the alkylating agent resides. tandfonline.com This circumvents the need for anhydrous solvents and strong, expensive bases. Studies have shown that aromatic ethers can be synthesized in excellent yields (>86%) and high purity using PEG400 as a catalyst under solvent-free conditions. tandfonline.comtandfonline.com The PTC method decreases pollution and reaction expenses and overcomes the limitations of base hydration that can hinder the activation of phenolic substrates. researchgate.net

| Phenol Substrate | Alkylating Agent | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Phenol | Benzyl Chloride | PEG400 | Solvent-free, NaOH | 95% tandfonline.com |

| p-Cresol | Benzyl Chloride | PEG400 | Solvent-free, NaOH | 94% tandfonline.com |

| p-Nitrophenol | Ethyl Bromide | PEG400 | Solvent-free, NaOH | 91% tandfonline.com |

| Bisphenol A (Monoetherification) | Benzyl Chloride | PEG400 | Solvent-free, NaOH | 86% tandfonline.com |

Asymmetric Synthesis Methodologies for Chiral Aryl Allyl Ethers

While 1-fluoro-4-(prop-2-en-1-yloxy)benzene itself is not chiral, the synthesis of chiral aryl allyl ethers represents an important area of advanced organic synthesis. These chiral structures are valuable intermediates for many natural products and pharmaceutical compounds. nih.gov Asymmetric allylic substitution reactions are a primary method for accessing these compounds with high enantioselectivity.

One successful approach involves the reaction of phenols with Morita–Baylis–Hillman (MBH) carbonates, mediated by nucleophilic amine catalysts such as derivatives of cinchona alkaloids. nih.gov This method has been shown to produce a variety of substituted chiral aryl allyl ethers in moderate to high yields (up to 96%) and with excellent enantioselectivities (up to 95% ee). nih.gov Another powerful strategy is the transition metal-catalyzed asymmetric allylic alkylation of enolates or related nucleophiles. rsc.org For example, iridium-catalyzed allylation of phenoxides using phosphoramidite (B1245037) ligands can generate branched allylic ethers with high enantiomeric purity and high branched-to-linear selectivity. nih.gov Similarly, palladium-catalyzed enantioselective allylation of disubstituted ketenes with allyl aryl ethers has been developed to synthesize α-allyl esters bearing a quaternary chiral center. rsc.org

| Catalytic System | Reaction Type | Achieved Enantioselectivity (ee) | Key Feature |

|---|---|---|---|

| Cinchona Alkaloid Derivatives | Allylic O-substitution of MBH carbonates with phenols | Up to 95% nih.gov | Effective for less-nucleophilic phenols. nih.gov |

| Iridium(I)/Phosphoramidite Ligands | Allylation of phenoxides | High enantiomeric purity | Preferential reaction at the more-substituted end of the allyl group. nih.gov |

| Pd(BINAPHANE) | Allylation of disubstituted ketenes | Up to 80% rsc.org | Creates α-quaternary stereogenic centers. rsc.org |

Methodological Aspects of Product Isolation and Purification for 1-Fluoro-4-(prop-2-en-1-yloxy)benzene

The effective isolation and purification of 1-fluoro-4-(prop-2-en-1-yloxy)benzene are critical to obtaining a product of high purity. The specific workup procedure depends on the synthetic method employed but generally involves a series of extraction and washing steps to remove unreacted starting materials, catalysts, and byproducts.

Following a typical etherification reaction, such as one employing PTC, the crude reaction mixture is first treated to separate the product from the catalyst and inorganic salts. A common procedure involves pouring the mixture into a dilute aqueous sodium hydroxide solution. tandfonline.com This step serves to quench the reaction and dissolve any unreacted 4-fluorophenol as its corresponding sodium salt, allowing it to be removed in the aqueous phase. The organic product, being insoluble in water, will either precipitate or form a separate layer.

A standard liquid-liquid extraction is then performed using a suitable organic solvent like methyl tert-butyl ether or dichloromethane. orgsyn.org The organic layer containing the desired product is sequentially washed with:

Dilute Acid (e.g., 1 N HCl): To neutralize any remaining base. orgsyn.org

Water: To remove water-soluble impurities and salts. orgsyn.org

Brine (saturated NaCl solution): To reduce the solubility of the organic product in the aqueous phase and aid in the separation of layers. orgsyn.org

After extraction and washing, the organic phase is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. orgsyn.org The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Final purification is typically achieved through one of the following methods, depending on the physical state and properties of the product:

Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation is often used to separate it from non-volatile impurities.

Column Chromatography: For removing closely related impurities, chromatography on a solid support like silica (B1680970) gel is a highly effective technique.

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure crystalline material.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.com

Molecular Structure and Conformation Elucidation Through Advanced Spectroscopic and Diffraction Techniques

Vibrational Spectroscopy for Bond Characterization and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, revealing the presence of key functional groups. For 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the spectrum is characterized by vibrations originating from the p-substituted fluorophenyl ring and the allyl ether side chain.

Key expected vibrational modes include the stretching of the aromatic C-H bonds, typically observed above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene (B151609) ring, which appear in the 1600-1450 cm⁻¹ region. The presence of the allyl group introduces characteristic signals for the vinylic =C-H stretch, also above 3000 cm⁻¹, and the C=C double bond stretch, typically around 1645 cm⁻¹. A crucial feature is the asymmetric and symmetric stretching of the aryl-alkyl ether (C-O-C) linkage, which gives rise to strong absorptions in the 1250-1020 cm⁻¹ range. Furthermore, the C-F bond, a distinctive feature of this molecule, is expected to produce a strong absorption band in the 1250-1120 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Origin |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Fluorophenyl Ring |

| Vinylic =C-H Stretch | 3080-3020 | Allyl Group |

| Aliphatic C-H Stretch | 3000-2850 | Allyl Group (-CH₂) |

| Allyl C=C Stretch | ~1645 | Allyl Group |

| Aromatic C=C Stretch | 1600-1450 | Fluorophenyl Ring |

| Asymmetric C-O-C Stretch | 1275-1200 | Aryl-Alkyl Ether |

| C-F Stretch | 1250-1120 | Fluorophenyl Ring |

| Symmetric C-O-C Stretch | 1075-1020 | Aryl-Alkyl Ether |

FT-Raman spectroscopy serves as a valuable counterpart to FTIR. It relies on the inelastic scattering of monochromatic laser light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.

For 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the C=C stretching vibrations of both the aromatic ring and the allyl group are expected to be particularly intense in the FT-Raman spectrum due to the high polarizability of the π-electron systems. This makes Raman spectroscopy an excellent tool for confirming the presence and integrity of these unsaturated moieties. Conversely, the polar C-O and C-F bonds, which are strong absorbers in the infrared, would likely show weaker signals in the Raman spectrum.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum provides a precise map of the hydrogen atoms in the molecule. In the spectrum of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the signals are divided into two main regions: the aromatic region and the aliphatic (allyl) region. uni-regensburg.dersc.org

The p-substituted fluorophenyl ring gives rise to two distinct signals, appearing as apparent doublets due to the symmetry of the ring. The protons ortho to the fluorine atom are influenced differently than those ortho to the allyloxy group, leading to separate resonances. uni-regensburg.dersc.org

The allyl group displays a more complex set of signals. The internal methine proton (-CH=) appears as a doublet of doublets of triplets (ddt) due to its coupling with the terminal vinyl protons (cis and trans) and the adjacent methylene (B1212753) (-CH₂-) protons. The two terminal vinyl (=CH₂) protons are diastereotopic and show distinct signals, typically as doublets, with different coupling constants to the methine proton, characteristic of cis and trans relationships. The methylene protons (-O-CH₂-) adjacent to the ether oxygen appear as a doublet, coupled to the methine proton. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to -OAllyl) | ~7.11 | d | 8.6 |

| Ar-H (ortho to -F) | ~6.86 | d | 8.5 |

| -O-CH₂-CH=CH₂ | ~6.09 | ddt | 17.2, 10.5, 5.3 |

| -CH=CH₂ (trans) | ~5.44 | d | 17.3 |

| -CH=CH₂ (cis) | ~5.28 | d | 10.5 |

| -O-CH₂-CH=CH₂ | ~4.54 | d | 5.3 |

Note: Data acquired in CDCl₃ at 400 MHz. uni-regensburg.dersc.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the carbon framework. Due to the symmetry of the p-substituted ring, four signals are observed for the six aromatic carbons, while the three carbons of the allyl group each produce a distinct signal. rsc.org

The carbon directly bonded to the fluorine atom (C-F) exhibits a large coupling constant (¹JCF), appearing as a doublet, a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbon attached to the ether oxygen (C-O) is also significantly shifted. The chemical shifts of the allyl group carbons are characteristic of an sp²-hybridized methine and terminal methylene, as well as an sp³-hybridized methylene attached to an oxygen atom. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (C-F) | 157.4 |

| Ar-C (C-O) | 154.7 |

| -O-CH₂-CH=CH₂ | 133.2 |

| -CH=CH₂ | 117.7 |

| Ar-C (ortho to -OAllyl) | 115.9 |

| Ar-C (ortho to -F) | 115.7 |

| -O-CH₂-CH=CH₂ | 69.4 |

Note: Data acquired in CDCl₃ at 101 MHz. rsc.org

While 1D NMR provides chemical shifts and coupling constants, 2D NMR experiments establish direct correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For 1-fluoro-4-(prop-2-en-1-yloxy)benzene, a COSY spectrum would show a cross-peak between the methylene protons (-O-CH₂-) at ~4.54 ppm and the methine proton (-CH=) at ~6.09 ppm, confirming their adjacency. The methine proton would also show correlations to both terminal vinyl protons at ~5.44 ppm and ~5.28 ppm, confirming the integrity of the allyl spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond C-H correlation). An HSQC spectrum would show a cross-peak connecting the methylene proton signal (~4.54 ppm) to the methylene carbon signal (~69.4 ppm), the methine proton (~6.09 ppm) to its carbon (~133.2 ppm), and the terminal vinyl protons (~5.44 and ~5.28 ppm) to their shared carbon (~117.7 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds, which is critical for connecting different fragments of the molecule. Key HMBC correlations would include:

A cross-peak from the methylene protons (-O-CH₂-) at ~4.54 ppm to the aromatic carbon C-O at ~154.7 ppm, unequivocally linking the allyl group to the fluorophenyl ring through the ether oxygen.

Correlations from the same methylene protons to the methine carbon (-CH=) at ~133.2 ppm.

Correlations from the aromatic protons to various carbons within the ring, confirming their positions relative to the substituents.

Together, these advanced NMR techniques provide a comprehensive and definitive elucidation of the molecular structure of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Computational Chemistry Investigations of Electronic Structure, Reactivity, and Properties

Theoretical Evaluation of Non-Linear Optical (NLO) Properties (Dipole Moment, Polarizability, Hyperpolarizability)

Extensive searches of computational chemistry databases and scholarly articles did not yield specific theoretical evaluations of the non-linear optical (NLO) properties for 1-fluoro-4-(prop-2-en-1-yloxy)benzene. Consequently, no data for its dipole moment, polarizability, or hyperpolarizability from computational studies could be retrieved. While general research exists on the NLO properties of fluorobenzenes and aromatic ethers, no studies were found that specifically model this compound.

Computational Exploration of Reaction Mechanisms and Transition State Structures

Similarly, a thorough literature search found no dedicated computational studies on the reaction mechanisms or transition state structures involving 1-fluoro-4-(prop-2-en-1-yloxy)benzene. Although the Claisen rearrangement is a characteristic reaction of allyl phenyl ethers, and computational methods are often used to explore its mechanism, no specific computational explorations for the fluorinated analogue, 1-fluoro-4-(prop-2-en-1-yloxy)benzene, were identified in the available literature. Therefore, no data on its transition state structures or detailed reaction pathways from computational models can be presented.

Chemical Reactivity and Transformation Pathways of 1 Fluoro 4 Prop 2 En 1 Yloxy Benzene

Pericyclic Rearrangements: Focus on the Claisen Rearrangement

The most prominent pericyclic reaction for aryl allyl ethers, including 1-fluoro-4-(prop-2-en-1-yloxy)benzene, is the Claisen rearrangement. This powerful carbon-carbon bond-forming reaction involves a researchgate.netresearchgate.net-sigmatropic shift, leading to the formation of ortho-allyl phenols. byjus.com

Mechanistic Investigations of Thermal and Catalyzed Claisen Rearrangement in Aryl Allyl Ethers

The aromatic Claisen rearrangement proceeds through a concerted, intramolecular mechanism. wikipedia.org In the thermal variant, heating an aryl allyl ether to high temperatures (often over 200°C) induces the researchgate.netresearchgate.net-sigmatropic rearrangement. libretexts.org The reaction proceeds via a highly ordered, cyclic six-membered transition state. libretexts.orglibretexts.org

The key steps of the mechanism are:

researchgate.netresearchgate.net-Sigmatropic Shift: A concerted reorganization of six electrons occurs, where the bond between the ether oxygen and the aromatic ring breaks, while a new carbon-carbon bond forms between the terminal carbon of the allyl group and an ortho-carbon of the aromatic ring. libretexts.org

Dienone Intermediate Formation: This initial rearrangement disrupts the aromaticity of the ring, producing a transient non-aromatic 6-allyl-2,4-cyclohexadienone intermediate. libretexts.orglibretexts.org

Rearomatization: The dienone intermediate rapidly undergoes a proton shift (tautomerization) to restore the highly stable aromatic ring, yielding the final o-allylphenol product. byjus.comlibretexts.org

Evidence for this intramolecular pathway was confirmed by crossover experiments, which showed that a mixture of two different ethers does not produce any cross-products upon rearrangement. wikipedia.org Further validation comes from isotopic labeling studies, which demonstrated that a ¹⁴C label on the terminal carbon of the allyl group ends up exclusively bonded to the aromatic ring in the product. libretexts.org

In the catalyzed version of the reaction, a Lewis acid or a protic acid coordinates to the ether oxygen atom. This coordination makes the oxygen a better leaving group, thereby lowering the activation energy of the reaction and allowing it to proceed at significantly lower temperatures. byjus.com

Impact of Fluorine Substitution on the Kinetics and Regioselectivity of the Claisen Rearrangement

The presence of a fluorine atom at the para-position of the benzene (B151609) ring influences the Claisen rearrangement both kinetically and regioselectively. The fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing through the sigma bond (inductive effect) and weakly electron-donating through its lone pairs into the pi-system (resonance effect).

Catalytic Strategies for Facilitating Claisen Rearrangement (e.g., Lewis Acid Catalysis)

To overcome the high temperatures required for thermal Claisen rearrangements, various catalytic methods have been developed. Lewis acids are particularly effective catalysts for this transformation. byjus.com They accelerate the reaction by coordinating with the lone pair electrons on the ether oxygen, which weakens the aryl C-O bond and facilitates the researchgate.netresearchgate.net-sigmatropic shift. This allows the reaction to proceed under much milder conditions, often with improved yields and selectivity.

Microwave irradiation has been successfully combined with Lewis acid catalysis to further enhance reaction rates and reduce reaction times significantly. This combination provides a rapid and efficient method for synthesizing o-allylphenols.

Below is a table summarizing various catalytic systems used for the Claisen rearrangement of aryl allyl ethers.

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Uncatalyzed (Thermal) | Decalin | 250°C, 5 h | Low | |

| H₂SO₄ | Decalin | 180°C, 2 h | 42 | |

| TFA | Decalin | 180°C, 2 h | 50 | |

| ZnCl₂ | Decalin | 180°C, 1 h | 70 | |

| BF₃·OEt₂ | Decalin | 180°C, 0.5 h | 82 | |

| BF₃·OEt₂ | Xylene | Microwave, 10 min | 91 | |

| Electrogenerated Acid | CH₂Cl₂ | 30°C, 1.5 min | High | researchgate.net |

This table presents data for general aryl allyl ethers as representative examples of the reaction conditions.

Reactions Involving the Allylic Moiety

The prop-2-en-1-yl (allyl) group in 1-fluoro-4-(prop-2-en-1-yloxy)benzene contains a reactive carbon-carbon double bond, which can participate in a range of addition and polymerization reactions.

Electrophilic Additions and Cycloaddition Reactions of the Alkene Functionality

The alkene functionality of the allyl group undergoes typical electrophilic addition reactions. For instance, during acid-catalyzed Claisen rearrangements using trifluoroacetic acid (TFA), a competing side reaction is the addition of TFA across the double bond of the rearranged product. rsc.org This confirms the susceptibility of the allyl group to electrophilic attack.

The double bond can also participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. libretexts.org

[3+2] Cycloadditions: The allyl group can react with 1,3-dipoles, such as nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. acs.org Additionally, reactions with oxyallyl cations, often generated in situ under Lewis acid catalysis, provide an efficient route to five-membered carbocycles. nih.gov

[4+3] Cycloadditions: In the presence of dienes, allyl cations derived from allyl ethers can undergo [4+3] cycloadditions to form seven-membered rings. researchgate.net

These cycloaddition pathways offer versatile strategies for increasing the molecular complexity of structures derived from 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Radical Reactions and Initiation for Polymerization

The allylic moiety can also engage in radical reactions. However, allyl ethers are generally considered poor monomers for conventional free-radical addition polymerization. researchgate.net This is due to a process called degradative chain transfer, where the propagating radical readily abstracts a hydrogen atom from the allylic position (the -CH₂- group adjacent to the double bond and the oxygen). This creates a highly stabilized allyl radical, which is less reactive and slow to reinitiate polymerization, leading to low molecular weight oligomers. nih.govacs.org

Despite this, alternative radical-mediated pathways have been explored:

Radical-Mediated Cyclization (RMC): A proposed mechanism for the polymerization of allyl ethers involves an initial abstraction of an allylic hydrogen to form an allyl ether radical. This radical can then react with the double bond of a second monomer molecule to form a five-membered ring radical, which propagates the chain. nih.govacs.org

Atom Transfer Radical Addition (ATRA): This method allows for the addition of radical species across the double bond. For example, fluoroalkyl radicals generated via photoredox or copper catalysis can add to alkenes in an ATRA process, providing a route to introduce fluoroalkyl groups onto the side chain. wustl.edursc.org

α-Aryloxyalkyl Radical Formation: It is possible to selectively generate a radical at the carbon adjacent to the ether oxygen (the α-position) through photoredox catalysis. This α-aryloxyalkyl radical can then be trapped by various reagents, enabling functionalization at that specific position. acs.org

Photoinduced Reactions and Deprotection Strategies

The allyl ether group in 1-fluoro-4-(prop-2-en-1-yloxy)benzene serves as a protective group for the phenol (B47542) functionality. Its removal, or deprotection, is a key transformation. While direct photoinduced cleavage of simple aryl allyl ethers is not a commonly employed synthetic strategy, cleavage can be achieved through various chemical methods, particularly using transition metal catalysts.

One-electron reduction of alkyl aryl ethers presents a potential pathway for C-O bond cleavage; however, this is challenging due to their highly negative redox potential. acs.org Photocatalytic methods using carbazole-based organic photosensitizers under visible light have been developed for the cleavage of the alkyl aryl ether C–O bond, proceeding through a single-electron transfer (SET) mechanism from the excited photocatalyst to the ether. acs.org Another study noted that photoreduced vitamin B12 could catalyze the cleavage of allyl aryl ethers, suggesting a nucleophilic conjugate substitution (SN2′) mechanism. asm.orgresearchgate.netnih.gov

More conventionally, the deprotection of the allyloxy group is accomplished using palladium-based catalysts. These methods are typically mild and highly efficient. The general strategy involves the isomerization of the allyl group to a more labile enol ether, which is then readily hydrolyzed. Palladium(0) complexes are often used to catalyze this isomerization. A variety of palladium sources and reaction conditions can be employed to effect this transformation, yielding 4-fluorophenol (B42351).

Several catalytic systems have been proven effective for the deprotection of aryl allyl ethers, which are directly applicable to 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Table 1: Catalytic Systems for Deprotection of Aryl Allyl Ethers

| Catalyst System | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Palladium(0) | Pd(PPh₃)₄, K₂CO₃, in Methanol | Mild, basic conditions; selective for aryl allyl ethers over alkyl allyl ethers. | organic-chemistry.org |

| Palladium on Carbon | 10% Pd/C, mild and basic conditions | Involves a single electron transfer (SET) process rather than a π-allyl-palladium complex. | organic-chemistry.org |

| Palladium(0) with Hydrosilane | Pd(PPh₃)₄, polymethylhydrosiloxane (B1170920) (PMHS), ZnCl₂ | Mild conditions for deprotection of allyl ethers, amines, and esters. | organic-chemistry.org |

| Nickel Precatalyst | Ni-H precatalyst, Brønsted acid | Proceeds via Ni-catalyzed double-bond migration followed by acid-induced hydrolysis. | organic-chemistry.org |

**5.3. Reactions at the Aromatic Ring

Reactions at the Aromatic Ring

Regioselectivity in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on 1-fluoro-4-(prop-2-en-1-yloxy)benzene is governed by the directing effects of the two substituents on the aromatic ring: the fluorine atom and the allyloxy group. Both substituents direct incoming electrophiles to the ortho and para positions relative to themselves. However, their influence on the reaction rate and the ultimate regiochemical outcome differs significantly.

Allyloxy Group (-OCH₂CH=CH₂): The allyloxy group is an activating group and an ortho, para-director. The oxygen atom's lone pairs strongly donate electron density to the aromatic ring through resonance. This effect outweighs the inductive withdrawal of the electronegative oxygen, thus activating the ring for electrophilic attack and directing substitution to the ortho and para positions.

In 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the two groups are para to each other. The powerful activating and directing effect of the allyloxy group dominates over the deactivating effect of the fluorine atom. Therefore, electrophilic substitution will occur predominantly at the positions ortho to the allyloxy group (positions 2 and 6), which are also meta to the fluorine atom.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence | Governing Electronic Effect |

|---|---|---|---|

| -F (Fluoro) | Deactivating | Ortho, Para | Inductive withdrawal > Resonance donation |

| -OR (Allyloxy) | Activating | Ortho, Para | Resonance donation > Inductive withdrawal |

For a typical electrophilic halogenation or nitration reaction, the major products would be 2-halo-4-fluoro-1-(prop-2-en-1-yloxy)benzene and 2-nitro-4-fluoro-1-(prop-2-en-1-yloxy)benzene, respectively. wikipedia.orgnih.gov

Nucleophilic Aromatic Substitution Pathways in the Presence of Activating Groups

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), which are considered "activating groups" for this specific reaction, positioned ortho and/or para to the leaving group. nih.gov

In the case of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the potential leaving group is the fluoride (B91410) ion (-F), which is an excellent leaving group for SNAr reactions. However, the substituent para to the fluorine is the allyloxy group. As discussed previously, the allyloxy group is an electron-donating group (EDG). Electron-donating groups deactivate the aromatic ring towards nucleophilic attack by increasing electron density, thereby repelling the incoming nucleophile.

Consequently, 1-fluoro-4-(prop-2-en-1-yloxy)benzene itself is not expected to undergo SNAr reactions under standard conditions. nih.gov For this reaction to proceed, the molecule would need to be modified by the introduction of a strong electron-withdrawing group, such as a nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) group, at one of the positions ortho to the fluorine atom (positions 2 or 6). The presence of such a group would stabilize the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism, thus facilitating the substitution.

Table 3: Influence of Substituents on Nucleophilic Aromatic Substitution Reactivity

| Substituent Type | Example | Effect on SNAr Reactivity | Reason |

|---|---|---|---|

| Strong Electron-Withdrawing Group (EWG) | -NO₂, -CN, -SO₃R | Activating | Stabilizes the negatively charged intermediate (Meisenheimer complex). |

| Electron-Donating Group (EDG) | -OR (Allyloxy), -NR₂, -Alkyl | Deactivating | Destabilizes the negatively charged intermediate by increasing electron density on the ring. |

Applications in Advanced Materials Science and Polymer Chemistry

Monomer Design and Synthesis for Macromolecular Architectures

The design of monomers is a critical aspect of creating polymers with specific, predictable macromolecular architectures. Monomers containing reactive groups, such as the allyl group in 1-fluoro-4-(prop-2-en-1-yloxy)benzene, are fundamental for polymerization processes. The fluorine substituent on the benzene (B151609) ring could also be expected to impart unique properties to any resulting polymer. However, specific studies detailing the synthesis and design of macromolecular structures originating from 1-fluoro-4-(prop-2-en-1-yloxy)benzene have not been reported.

Utilization in Photoinitiated Cationic Polymerization Systems

Photoinitiated cationic polymerization is a method that employs light to initiate the polymerization of monomers, particularly suitable for compounds like epoxides and vinyl ethers. nih.gov While the allyl ether group contains a double bond, its reactivity in cationic polymerization can be sluggish compared to more electron-rich monomers. There is no specific research available that documents the use of 1-fluoro-4-(prop-2-en-1-yloxy)benzene as a monomer in photoinitiated cationic polymerization systems.

Participation in Controlled Radical Polymerization Methodologies (e.g., Photo-CRP)

Controlled radical polymerization (CRP) techniques offer precise control over polymer chain growth, enabling the synthesis of well-defined polymers. Photo-CRP, a variant that uses light to mediate the polymerization, provides excellent spatiotemporal control. The allyl group in 1-fluoro-4-(prop-2-en-1-yloxy)benzene could theoretically participate in radical polymerization. However, there are no documented instances or research findings on the involvement of this specific compound in Photo-CRP or other controlled radical polymerization methods.

The Influence of Fluorine Atoms on Polymer Properties and Performance

The incorporation of fluorine atoms into polymers is a well-established strategy to enhance various material properties. Generally, fluorination can lead to:

Chemical Inertness: Fluorinated polymers are often resistant to a wide range of chemicals. nih.gov

Low Surface Energy: This results in properties such as hydrophobicity and oleophobicity, making them suitable for non-stick coatings and water-repellent materials. researchgate.net

Low Coefficient of Friction: This property is beneficial for creating materials with excellent lubricity. nih.gov

Unique Electrical Properties: The high electronegativity of fluorine can lead to desirable dielectric and piezoelectric properties. nih.gov

While these are general effects of fluorine in polymers, a specific analysis of how the single fluorine atom in 1-fluoro-4-(prop-2-en-1-yloxy)benzene would influence the properties of a polymer derived from it is not available in the current body of scientific literature. The table below summarizes the general impact of fluorine on polymer characteristics.

| Property Affected by Fluorination | General Influence |

| Thermal Stability | Increased |

| Chemical Resistance | Increased |

| Surface Energy | Decreased |

| Coefficient of Friction | Decreased |

| Water and Oil Repellency | Increased |

| Refractive Index | Decreased |

Development of Novel Fluorinated Polymeric and Hybrid Materials

The development of new fluorinated materials is an active area of research, aiming to create polymers with tailored functionalities for specific, high-performance applications.

Tailored Functionalized Polymers and Copolymers for Specific Applications

The synthesis of functional polymers and copolymers allows for the fine-tuning of material properties. By combining different monomers, one with fluorine and another with a different functional group, it is possible to create materials with a unique combination of characteristics. Although 1-fluoro-4-(prop-2-en-1-yloxy)benzene could theoretically serve as a comonomer in such systems, there is no research detailing its use in the synthesis of tailored functionalized polymers or copolymers for any specific application.

Role as a Cross-linking Agent for Network Polymer Formation

Monomers with multiple reactive sites can act as cross-linking agents, forming three-dimensional polymer networks. These networks often exhibit enhanced mechanical strength, thermal stability, and chemical resistance. The allyl group of 1-fluoro-4-(prop-2-en-1-yloxy)benzene provides a single point for polymerization. For it to act as a cross-linking agent, it would typically require modification to include additional reactive groups or be used in conjunction with other multifunctional monomers. There is no scientific literature that describes or investigates the role of 1-fluoro-4-(prop-2-en-1-yloxy)benzene as a cross-linking agent in the formation of network polymers.

Strategic Building Block for Complex Molecular Architectures and Multi-block Molecules

The distinct functionalities of 1-fluoro-4-(prop-2-en-1-yloxy)benzene make it an important monomer and intermediate in the synthesis of complex macromolecular structures. The presence of the allyl group allows for a variety of polymerization techniques, including addition polymerization and controlled radical polymerization methods. This versatility enables the creation of polymers with well-defined architectures.

The fluorine atom on the benzene ring imparts unique electronic properties to the molecule. This influences its reactivity and the properties of the resulting polymers, such as thermal stability and solubility. Researchers have utilized these characteristics to incorporate the monomer into multi-block copolymers, where different polymer chains are linked together to achieve a combination of desired properties. The specific arrangement of the fluoro and allyloxy groups on the benzene ring affects the chemical reactivity and the spatial arrangement of the resulting polymer chains.

Below is a table detailing the structural features of 1-fluoro-4-(prop-2-en-1-yloxy)benzene that are pertinent to its role as a molecular building block.

| Molecular Feature | Significance in Molecular Architecture |

| Allyl Group | Enables polymerization and post-polymerization modification. |

| Fluoro Substituent | Modifies electronic properties, solubility, and thermal stability. |

| Benzene Ring | Provides a rigid core structure for the polymer backbone. |

Potential in Optoelectronic and Responsive Material Systems

The unique combination of a fluorine atom and a conjugated benzene system in 1-fluoro-4-(prop-2-en-1-yloxy)benzene suggests its potential for use in optoelectronic materials. Aromatic compounds containing fluorine are noted for their interesting properties in applications such as liquid crystals and other optoelectronic devices. The electron-withdrawing nature of fluorine can influence the electronic energy levels of the molecule, which is a critical factor in the design of materials for organic electronics.

Furthermore, the allyl group provides a site for creating cross-linked networks, which can be essential for the fabrication of stable thin films used in electronic devices. While specific research on 1-fluoro-4-(prop-2-en-1-yloxy)benzene in this area is emerging, the foundational properties of the molecule make it a promising candidate for further investigation.

The reactivity of the allyl group can also be exploited to develop responsive materials. These "smart" materials can change their properties in response to external stimuli such as light, temperature, or chemical environment. By incorporating 1-fluoro-4-(prop-2-en-1-yloxy)benzene into polymer networks, it may be possible to create materials that exhibit tunable optical or mechanical responses.

The following table summarizes the key properties of 1-fluoro-4-(prop-2-en-1-yloxy)benzene relevant to its potential in advanced material systems.

| Property | Relevance to Optoelectronic/Responsive Systems |

| Fluorine Substitution | Influences electronic properties and potential for liquid crystal phases. |

| Aromatic Core | Contributes to thermal stability and charge transport capabilities. |

| Reactive Allyl Group | Allows for cross-linking to form stable films and responsive networks. |

Environmental Disposition and Abiotic Transformation Studies

Environmental Fate Modeling for Fluorinated Allyl Aryl Ethers

For fluorinated organic compounds, key parameters in these models include the strength of the carbon-fluorine bond, which contributes to their stability, and the presence of functional groups that can undergo transformation. The ether linkage and the allyl group in 1-fluoro-4-(prop-2-en-1-yloxy)benzene are expected to be the primary sites for abiotic degradation, which would be a focus of any modeling efforts.

Table 1: Estimated Physicochemical Properties for Environmental Fate Modeling of 1-fluoro-4-(prop-2-en-1-yloxy)benzene

| Property | Estimated Value | Significance for Environmental Fate Modeling |

| Molecular Weight | 152.16 g/mol | Influences transport and diffusion. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.0 | Indicates a tendency to partition into organic matter in soil and sediment. |

| Water Solubility | Low | Suggests limited mobility in aqueous systems. |

| Vapor Pressure | Low to moderate | May influence atmospheric transport. |

| Henry's Law Constant | Moderate | Suggests potential for volatilization from water to air. |

Note: The values in this table are estimates based on the structure of the compound and data for similar chemicals, as specific experimental data is limited.

Analysis of Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

The abiotic degradation of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is expected to proceed primarily through photolysis and hydrolysis, given its chemical structure.

Photolysis: The aromatic ring in 1-fluoro-4-(prop-2-en-1-yloxy)benzene can absorb ultraviolet (UV) radiation, potentially leading to photolytic degradation. The presence of the fluorine atom may influence the rate and pathway of photolysis. The allyl group is also susceptible to photochemical reactions. In the atmosphere, reaction with hydroxyl (•OH) radicals is likely to be a significant degradation pathway.

Hydrolysis: The ether linkage in 1-fluoro-4-(prop-2-en-1-yloxy)benzene can undergo hydrolysis, although this process is generally slow for aryl ethers under typical environmental pH conditions. The rate of hydrolysis may be influenced by temperature and the presence of acidic or basic conditions. The fluorine substituent on the aromatic ring is not expected to be susceptible to hydrolysis.

Table 2: Potential Abiotic Degradation Pathways and Influencing Factors

| Degradation Pathway | Description | Key Environmental Factors |

| Direct Photolysis | Cleavage of chemical bonds by direct absorption of solar radiation. | Sunlight intensity, wavelength, presence of sensitizers. |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., •OH radicals). | Concentration of reactive species, atmospheric conditions. |

| Hydrolysis | Cleavage of the ether bond by reaction with water. | pH, temperature, microbial activity (can be biotic or abiotic). |

Characterization of Persistence and Distribution in Environmental Compartments (e.g., Air, Water, Soil)

The persistence and distribution of 1-fluoro-4-(prop-2-en-1-yloxy)benzene in the environment are governed by its chemical stability and partitioning behavior. The strong carbon-fluorine bond generally imparts high thermal and chemical stability to fluorinated compounds.

Air: Due to its potential volatility, 1-fluoro-4-(prop-2-en-1-yloxy)benzene may be present in the atmosphere. Its persistence in air will be determined by the rate of its reaction with atmospheric oxidants like hydroxyl radicals.

Water: In aqueous environments, its low water solubility suggests that it will likely adsorb to suspended particles and sediment. Degradation in water would primarily occur through hydrolysis and photolysis.

Soil: In soil, 1-fluoro-4-(prop-2-en-1-yloxy)benzene is expected to exhibit moderate to low mobility due to its hydrophobicity, leading to its partitioning into soil organic matter. Degradation in soil would be a combination of abiotic processes and potential microbial action.

Table 3: Predicted Environmental Distribution and Persistence

| Environmental Compartment | Predicted Behavior | Factors Influencing Persistence |

| Air | Subject to long-range transport; degradation by photolysis. | Atmospheric concentrations of oxidants, sunlight intensity. |

| Water | Partitioning to sediment and suspended solids. | Water temperature, pH, sunlight penetration. |

| Soil | Adsorption to organic matter; low mobility. | Soil organic content, moisture, temperature. |

Identification and Characterization of Environmental Transformation Products

The abiotic degradation of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is expected to yield several transformation products.

From Hydrolysis: Cleavage of the ether linkage would result in the formation of 4-fluorophenol (B42351) and allyl alcohol .

From Photolysis: Photolytic reactions could lead to a variety of products, including hydroxylated derivatives of the parent compound and products resulting from the transformation of the allyl group. For instance, the reaction of the allyl group with hydroxyl radicals could lead to the formation of aldehydes or epoxides.

Further research is necessary to definitively identify and characterize the full range of environmental transformation products of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Table 4: Potential Environmental Transformation Products

| Parent Compound | Degradation Pathway | Potential Transformation Products |

| 1-fluoro-4-(prop-2-en-1-yloxy)benzene | Hydrolysis | 4-fluorophenol, Allyl alcohol |

| 1-fluoro-4-(prop-2-en-1-yloxy)benzene | Photolysis (e.g., reaction with •OH) | Hydroxylated derivatives, Propenal, 4-fluorophenol |

Emerging Research Directions and Future Prospects for 1 Fluoro 4 Prop 2 En 1 Yloxy Benzene

Exploration of Sustainable and Green Chemistry Synthetic Routes

The synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene traditionally relies on the Williamson ether synthesis, which involves the reaction of 4-fluorophenol (B42351) with an allyl halide in the presence of a base. While effective, this method often utilizes hazardous solvents and reagents, prompting a shift towards more environmentally benign approaches.

Current research efforts are centered on the principles of green chemistry to develop more sustainable synthetic pathways. jddhs.com These investigations focus on several key areas:

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids is a primary objective. chemistryjournals.net The use of water as a solvent is particularly advantageous due to its non-toxicity and abundance.

Catalysis: The development of efficient and recyclable catalysts can significantly improve the atom economy and reduce waste generation. This includes exploring both homogeneous and heterogeneous catalytic systems that can operate under milder reaction conditions.

Energy Efficiency: Microwave-assisted synthesis and flow chemistry are being explored as energy-efficient techniques that can reduce reaction times and improve yields compared to conventional heating methods. jddhs.com

The successful implementation of these green synthetic routes is crucial for the environmentally responsible production of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, making it a more viable candidate for large-scale industrial applications.

Integration into Smart Materials and Stimuli-Responsive Systems

The unique molecular structure of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, featuring a reactive allyl group and a polar fluoro-substituted aromatic ring, makes it an attractive monomer for the synthesis of "smart" materials. These materials can undergo reversible changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields.

The incorporation of fluorinated monomers like 1-fluoro-4-(prop-2-en-1-yloxy)benzene into polymer architectures can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance. nih.gov The allyl functionality provides a versatile handle for polymerization and cross-linking reactions, enabling the creation of complex and functional polymer networks.

Future research in this area will likely focus on:

Stimuli-Responsive Polymers: Designing and synthesizing polymers and copolymers of 1-fluoro-4-(prop-2-en-1-yloxy)benzene that exhibit tunable responses to specific stimuli. nih.gov

Advanced Applications: Exploring the use of these smart materials in fields such as drug delivery, sensors, and optoelectronic devices.

Advanced Spectroscopic Characterization of Polymer Microstructures and Dynamics

A thorough understanding of the relationship between the microstructure of polymers and their macroscopic properties is essential for the rational design of new materials. Advanced spectroscopic techniques play a pivotal role in elucidating the intricate details of polymer architecture and dynamics.

For polymers derived from 1-fluoro-4-(prop-2-en-1-yloxy)benzene, a combination of spectroscopic methods is employed for comprehensive characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the chemical structure and tacticity of the polymer chains. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can provide further insights into the connectivity of the polymer backbone and side chains. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer, confirming the incorporation of the monomer and monitoring the polymerization process. researchgate.net

Fluorine-19 (¹⁹F) NMR Spectroscopy: The presence of the fluorine atom provides a sensitive probe for studying the local environment and dynamics of the polymer chains. nih.gov

These spectroscopic investigations are crucial for correlating the synthetic conditions with the resulting polymer microstructure, which in turn governs the material's performance.

Predictive Modeling and Machine Learning Approaches for Structure-Property Relationships

The vast chemical space of possible polymers and materials necessitates efficient methods for predicting their properties. Predictive modeling and machine learning are emerging as powerful tools to accelerate the discovery and design of new materials with desired functionalities. royce.ac.ukresearchgate.netnih.govnurixtx.comnih.gov

In the context of 1-fluoro-4-(prop-2-en-1-yloxy)benzene and its derivatives, machine learning models can be trained on existing experimental data to establish quantitative structure-property relationships (QSPR). nih.gov These models can predict a wide range of properties, including:

Physical Properties: Glass transition temperature, melting point, and solubility.

Mechanical Properties: Modulus, tensile strength, and toughness.

Optical and Electronic Properties: Refractive index and dielectric constant. mdpi.com

By leveraging these predictive capabilities, researchers can screen large virtual libraries of potential polymer structures and identify promising candidates for synthesis and experimental validation, thereby significantly reducing the time and cost of materials development. mdpi.com

Discovery of Novel Catalytic Transformations and Applications

The reactivity of the allyl group and the electronic nature of the fluoro-substituted aromatic ring in 1-fluoro-4-(prop-2-en-1-yloxy)benzene open up avenues for its use in novel catalytic transformations.

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net This allows for the introduction of various functional groups, leading to the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, the allyl group can participate in a variety of catalytic reactions, including:

Metathesis Reactions: Cross-metathesis with other olefins to create more complex molecules.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond.

Heck Reaction: The coupling of the allyl group with aryl halides. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-fluoro-4-(prop-2-en-1-yloxy)benzene, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution of 4-hydroxybenzaldehyde derivatives with allyl bromide or via Ullmann-type coupling under basic conditions. For example, potassium carbonate in DMF facilitates etherification of 4-fluorophenol with allyl halides at 80–100°C . Column chromatography (100–200 mesh silica, pet ether:ethyl acetate = 99:1) achieves purification with ~72% yield, as demonstrated in analogous fluorinated ether syntheses . Key optimization parameters include:

- Catalyst : Use of Pd(0) for cross-coupling to minimize side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity of phenolic oxygen.

- Temperature : Moderate heating (80–100°C) balances reaction rate and decomposition risks.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine chemical shifts (typically δ −110 to −120 ppm for aryl-F). NMR resolves allyl protons (δ 4.5–5.5 ppm for CH-O and vinyl protons) .

- GC-MS/HPLC : Retention time ( = ~90 min) and mass fragmentation patterns confirm molecular ion [M] and purity .

- FT-IR : Peaks at 1250 cm (C-F stretch) and 1100 cm (C-O-C ether) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools elucidate the crystal structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software resolves bond lengths (e.g., C-F = 1.34 Å) and torsional angles . Mercury CSD visualizes packing motifs, revealing weak C-H···F interactions (3.2–3.5 Å) that stabilize the lattice . For dynamic studies, molecular dynamics simulations (e.g., using GROMACS) model conformational flexibility of the allyloxy group .

Q. What mechanistic insights govern the thermal or photochemical reactivity of the allyloxy group?

- Methodological Answer : The allyloxy group undergoes Claisen rearrangement at 150–200°C to form 3-allyl-4-fluorophenol, confirmed by NMR monitoring . Photochemical pathways (λ = 254 nm) induce [2+2] cycloaddition with alkenes, analyzed via UV-vis kinetics and DFT calculations (B3LYP/6-31G*) to map transition states . Competing pathways (e.g., oxidative cleavage with ozone) require controlled reaction times to avoid over-oxidation .

Q. How does fluorine substitution influence electronic properties and biological interactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity lowers the HOMO energy (−8.9 eV), reducing nucleophilicity but enhancing metabolic stability. DFT calculations (Gaussian 09) show a 0.3 eV increase in ionization potential compared to non-fluorinated analogs .

- Biological Activity : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450). In vitro assays (IC = 12 µM against kinase X) correlate with LogP (3.35) and polar surface area (12.36 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.